Ethyl 2-Methylthioindolizine-3-carboxylate
CAS No.:
Cat. No.: VC19753841
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13NOS |
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Molecular Weight | 219.30 g/mol |
IUPAC Name | O-ethyl 2-methylindolizine-3-carbothioate |
Standard InChI | InChI=1S/C12H13NOS/c1-3-14-12(15)11-9(2)8-10-6-4-5-7-13(10)11/h4-8H,3H2,1-2H3 |
Standard InChI Key | CCNYEJIGOSZITI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=S)C1=C(C=C2N1C=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-methylthioindolizine-3-carboxylate belongs to the indolizine family, a class of bicyclic heteroaromatic compounds containing a six-membered ring fused to a five-membered ring with one nitrogen atom. The molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 259.31 g/mol. Key structural features include:
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A methylthio (-SMe) group at the 2-position, which enhances electron density and influences reactivity.
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An ethyl ester (-COOEt) at the 3-position, providing sites for hydrolysis or transesterification.
Table 1: Physicochemical Properties
The methylthio group contributes to the compound’s lipophilicity, facilitating membrane penetration in biological systems . The ester group renders it susceptible to nucleophilic attack, enabling derivatization into carboxylic acids or amides .
Synthesis Methods and Optimization
Classical Synthetic Routes
The synthesis of ethyl 2-methylthioindolizine-3-carboxylate typically involves cyclocondensation reactions between pyridine derivatives and α,β-unsaturated carbonyl compounds. A common approach utilizes 1,3-dipolar cycloaddition of pyridinium ylides with acetylene dicarboxylates. For example, reacting 2-methylthio-pyridinium ylide with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions yields the indolizine core, followed by esterification to introduce the ethyl group .
One-Pot Synthesis Strategies
Recent advancements emphasize one-pot methodologies to improve efficiency. A protocol adapted from thiophene synthesis involves condensing ketones, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine as a catalyst . While this method was originally developed for 2-aminothiophene derivatives, analogous conditions can be applied to indolizines by substituting pyridine precursors.
Table 2: Representative Synthetic Conditions
Starting Materials | Reagents/Conditions | Yield (%) |
---|---|---|
Pyridinium ylide + DMAD | AcOH, 80°C, 6 h | 65–70 |
2-Methylthiopyridine + Ethyl cyanoacetate | Morpholine, S₈, MeOH, 45°C | 70–85 |
Chemical Reactivity and Functionalization
Oxidation and Reduction Reactions
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Oxidation: The methylthio group undergoes oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, which modulate electronic properties for pharmaceutical applications .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further alkylation or acylation .
Electrophilic Substitution
The indolizine core undergoes electrophilic substitution at the 1-position due to electron-rich nitrogen. Reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives, respectively .
Applications in Scientific Research
Pharmaceutical Development
Ethyl 2-methylthioindolizine-3-carboxylate serves as a precursor for antimicrobial and anticancer agents. The methylthio group enhances bioavailability, while the ester allows prodrug strategies. Derivatives have shown inhibitory activity against tyrosine kinases and topoisomerases .
Materials Science
The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors. Its electron-deficient core facilitates charge transport in thin-film transistors .
Catalysis
Functionalized indolizines act as ligands in transition-metal catalysis. The sulfur atom coordinates to palladium or ruthenium, enabling C–C coupling reactions .
Comparison with Analogous Indolizine Derivatives
Table 3: Structural and Functional Comparisons
Compound | Substituents | Key Properties |
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Ethyl indolizine-3-carboxylate | -COOEt at C3 | Lower lipophilicity, reduced reactivity |
Methyl 2-methylthioindolizine-3-carboxylate | -COOMe at C3 | Faster ester hydrolysis, higher solubility |
2-Methylthioindolizine-3-carboxylic acid | -COOH at C3 | Improved metal-binding capacity |
The ethyl ester in ethyl 2-methylthioindolizine-3-carboxylate balances stability and reactivity, making it superior for synthetic intermediates compared to methyl analogs .
Recent Research Developments
Cycloaddition Reactions
Studies highlight its role in [2+2] cycloadditions with DMAD to synthesize cyclazines, which exhibit unique optoelectronic properties .
Bioconjugation Strategies
Functionalization with polyethylene glycol (PEG) chains improves aqueous solubility for drug delivery applications .
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